4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex heterocyclic compound. This molecule features a unique tricyclic structure incorporating phenyl, thiophene, and trifluoromethyl groups, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as phenyl-substituted thiophene and trifluoromethylated intermediates can be reacted in the presence of catalysts like Lewis acids or bases to facilitate the formation of the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic heterocycles and their potential as building blocks for more complex molecules.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as anti-inflammatory or antimicrobial effects. Research into these properties can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with biological targets. Its unique structure may allow it to bind selectively to specific enzymes or receptors, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stable tricyclic core and functionalizable groups.
Mechanism of Action
The mechanism by which 4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene and phenyl rings may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-13-thiophen-2-yl-11-(methyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-phenyl-13-thiophen-2-yl-11-(chloromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: Contains a chloromethyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C20H12F3N3OS2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C20H12F3N3OS2/c21-20(22,23)13-9-11(12-7-4-8-28-12)14-15-16(29-19(14)24-13)18(27)26-17(25-15)10-5-2-1-3-6-10/h1-9,17,25H,(H,26,27) |
InChI Key |
QNAIODIQDKFPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C(F)(F)F)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.